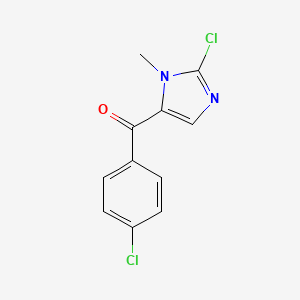![molecular formula C29H42ClNO4 B8475314 (1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride, also known as buprenorphine, is a semi-synthetic opioid derived from thebaine. It is primarily used for its analgesic properties and in the treatment of opioid dependence. Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which gives it a unique profile compared to other opioids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buprenorphine is synthesized from thebaine, an alkaloid found in the opium poppy. The synthesis involves several steps, including:
Oxidation: Thebaine is oxidized to form oripavine.
Reduction: Oripavine is then reduced to form dihydrothebaine.
N-Alkylation: Dihydrothebaine undergoes N-alkylation to produce buprenorphine.
Industrial Production Methods
Industrial production of buprenorphine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Buprenorphine undergoes several types of chemical reactions, including:
Oxidation: Buprenorphine can be oxidized to form norbuprenorphine.
Reduction: Reduction reactions can convert buprenorphine to its dihydro form.
Substitution: Various substitution reactions can modify the functional groups on the buprenorphine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for N-alkylation reactions.
Major Products
Norbuprenorphine: Formed through oxidation.
Dihydrobuprenorphine: Formed through reduction.
Various N-alkyl derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Buprenorphine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively studied for its use in pain management and opioid dependence treatment.
Industry: Used in the development of new analgesic drugs and formulations.
Mecanismo De Acción
Buprenorphine exerts its effects by binding to the mu-opioid receptor with high affinity but low intrinsic activity. This partial agonist activity results in analgesia and euphoria, but with a ceiling effect that reduces the risk of overdose. It also acts as an antagonist at the kappa-opioid receptor, which may contribute to its unique pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Methadone: A full agonist at the mu-opioid receptor, used for opioid dependence treatment.
Oxycodone: A full agonist at the mu-opioid receptor, used for pain management.
Heroin: A full agonist at the mu-opioid receptor, with high abuse potential.
Uniqueness
Buprenorphine’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique among opioids. This profile provides effective analgesia with a lower risk of respiratory depression and overdose compared to full agonists like methadone and oxycodone .
Propiedades
Fórmula molecular |
C29H42ClNO4 |
|---|---|
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26+,27-,28+,29+;/m1./s1 |
Clave InChI |
UAIXRPCCYXNJMQ-HPRIMLMLSA-N |
SMILES isomérico |
C[C@]([C@H]1C[C@@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.Cl |
SMILES canónico |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)




